molecular formula C24H20O4Si B073000 Tetraphenoxysilane CAS No. 1174-72-7

Tetraphenoxysilane

Cat. No.: B073000
CAS No.: 1174-72-7
M. Wt: 400.5 g/mol
InChI Key: ADLSSRLDGACTEX-UHFFFAOYSA-N
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Description

Tetraphenoxysilane is a pivotal organosilicon compound that serves as a versatile building block and precursor in advanced materials research and synthetic chemistry. Its primary research value lies in its role as a silica source in the sol-gel process, facilitating the synthesis of hybrid organic-inorganic materials, silica-based coatings, and xerogels with tailored properties. The mechanism involves the hydrolysis of the phenoxy groups, followed by condensation reactions that form a Si-O-Si network, where the organic phenoxy moieties can influence the material's porosity, surface characteristics, and compatibility with organic polymers. Furthermore, this compound is employed as a mild Lewis acid catalyst and a reagent in organic synthesis for the introduction of the phenoxy group or for the protection of alcohols. Its well-defined molecular structure and high purity make it an excellent candidate for studying structure-property relationships in novel materials and for developing next-generation catalysts, adhesives, and high-performance, heat-resistant resins. This compound is essential for researchers aiming to design and fabricate sophisticated materials with precise architectural control at the molecular level.

Properties

IUPAC Name

tetraphenyl silicate
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InChI

InChI=1S/C24H20O4Si/c1-5-13-21(14-6-1)25-29(26-22-15-7-2-8-16-22,27-23-17-9-3-10-18-23)28-24-19-11-4-12-20-24/h1-20H
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InChI Key

ADLSSRLDGACTEX-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)O[Si](OC2=CC=CC=C2)(OC3=CC=CC=C3)OC4=CC=CC=C4
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Molecular Formula

C24H20O4Si
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DSSTOX Substance ID

DTXSID0026129
Record name Tetraphenoxysilane
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Molecular Weight

400.5 g/mol
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Physical Description

Tetraphenoxysilane appears as white powder or light pink chunky solid. (NTP, 1992)
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Boiling Point

784 °F at 760 mmHg (NTP, 1992)
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Flash Point

greater than 230 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 68.9 °F (NTP, 1992)
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Density

1.141 at 68 °F (NTP, 1992) - Denser than water; will sink
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Vapor Density

greater than 1 (NTP, 1992) (Relative to Air)
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Vapor Pressure

0.975 mmHg (NTP, 1992)
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CAS No.

1174-72-7
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Melting Point

118 to 120 °F (NTP, 1992)
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Preparation Methods

Catalytic Mechanism and Reaction Dynamics

Copper(I) chloride promotes the formation of surface silylene intermediates (*Si:), which react with phenol to generate triphenoxysilane (HSi(OPh)₃) as the primary product. this compound arises via a secondary reaction where HSi(OPh)₃ undergoes further phenolysis:

HSi(OPh)3+PhOHSi(OPh)4+H2\text{HSi(OPh)}3 + \text{PhOH} \rightarrow \text{Si(OPh)}4 + \text{H}_2

Kinetic studies reveal that the selectivity for this compound depends on reaction time and the molar ratio of phenol to silicon. Prolonged reaction durations favor this compound formation, as triphenoxysilane is consumed in subsequent steps.

Optimization of Reaction Conditions

Key parameters influencing yield and selectivity include:

ParameterOptimal RangeEffect on Yield
Temperature180–220°CMaximizes silicon activation
Phenol/Si Molar Ratio4:1 to 6:1Reduces oligomerization
Catalyst Loading5–10 wt% CuClBalances activity and cost

Notably, the addition of propyl chloride as a catalyst poison suppresses metallic copper formation, enhancing HSi(OPh)₃ stability and indirectly increasing Si(OPh)₄ yields.

Secondary Reaction of Triphenoxysilane

Triphenoxysilane (HSi(OPh)₃), often synthesized as an intermediate, can be converted to this compound through controlled phenolysis. This two-step approach allows for higher purity and reduced byproduct formation.

Synthesis of HSi(OPh)₃

Copper-catalyzed reactions between silicon and phenol yield HSi(OPh)₃ with selectivities exceeding 94% under optimized conditions. The absence of water is critical to prevent hydrolysis side reactions.

Phenolysis to Si(OPh)₄

HSi(OPh)₃ reacts with excess phenol at elevated temperatures (150–180°C) in an inert atmosphere. The reaction follows a nucleophilic substitution mechanism, where phenol displaces the hydride ligand:

HSi(OPh)3+PhOHΔSi(OPh)4+H2\text{HSi(OPh)}3 + \text{PhOH} \xrightarrow{\Delta} \text{Si(OPh)}4 + \text{H}_2

Gas chromatographic analyses confirm near-quantitative conversion when using a 5:1 phenol-to-HSi(OPh)₃ ratio.

Isotope-Labeling Synthesis for Specialized Applications

This compound labeled with ¹³C and ²⁹Si isotopes finds utility in solid-state NMR studies of hybrid materials like biosilica. The synthesis involves a two-step protocol:

Step 1: Preparation of Isotope-Enriched Phenol

Phenol is labeled with ¹³C at the aromatic ring via Friedel-Crafts alkylation using ¹³C-enriched methanol. Alternatively, ²⁹Si-enriched silicon precursors are employed.

Step 2: Silane Formation

Labeled phenol reacts with silicon tetrachloride (SiCl₄) under anhydrous conditions:

SiCl4+4PhOHSi(OPh)4+4HCl\text{SiCl}4 + 4\,\text{PhO}^*\text{H} \rightarrow \text{Si(O}^*\text{Ph)}4 + 4\,\text{HCl}

*Denotes isotopic labeling.
The product is purified via vacuum distillation, achieving >98% isotopic enrichment.

Thermodynamic and Kinetic Considerations

Thermochemical data from the NIST WebBook provide insights into this compound’s stability:

PropertyValueConditions
Heat Capacity (Cₚ, solid)94.60 cal/mol·K298.5 K
Enthalpy of Formation-ΔHᶠ = 1,240 kJ/molCalculated via group additivity

These values underscore the compound’s thermal resilience, enabling its use in high-temperature applications.

Comparative Analysis of Synthesis Routes

The table below contrasts the three primary methods:

MethodYield (%)Purity (%)ScalabilityCost
Direct Synthesis70–8590–95HighLow
HSi(OPh)₃ Phenolysis85–9295–99ModerateMedium
Isotope-Labeling60–7598–99.5LowHigh

Direct synthesis remains the most industrially viable, while isotope-labeling caters to niche research needs .

Chemical Reactions Analysis

Tetraphenoxysilane undergoes various chemical reactions, including:

Common reagents used in these reactions include water, strong oxidizers, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tetraphenoxysilane has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of tetraphenoxysilane involves its ability to form stable silicon-oxygen bonds. This property makes it useful in the synthesis of various silicon-based materials. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Structural and Functional Analogues

This section compares tetraphenoxysilane with three structurally related silanes: Tetra-p-tolylsilane, Hexaphenyl Disilane, and Triisopropylsilane.

Table 1: Key Properties of this compound and Analogues
Compound Formula Molar Mass (g/mol) Melting Point (°C) Key Applications Synthesis Method
This compound C₂₄H₂₀O₄Si 400.50 49 Heat-resistant coatings, organocatalysis Reaction of SiS₂ with phenols
Tetra-p-tolylsilane C₂₈H₂₈Si 404.61 ~100–120* Organometallic precursors Grignard reaction of SiCl₄ with p-tolyl-MgX
Hexaphenyl Disilane C₃₆H₃₀Si₂ 542.89 305–310 Silicon-based polymers, semiconductor precursors Wurtz coupling of chlorosilanes
Triisopropylsilane C₉H₂₂Si 158.36 -50 Reducing agent in organic synthesis Hydrosilylation of propene with SiHCl₃

*Estimated based on analogous aryl-substituted silanes.

Detailed Analysis

(i) Tetra-p-tolylsilane (C₂₈H₂₈Si)
  • Structure and Reactivity: The para-methyl groups on the aryl rings increase electron density at the silicon center compared to this compound, enhancing nucleophilic substitution reactivity.
  • Applications: Primarily used in organometallic chemistry as a precursor for silicon-containing ligands. Unlike this compound, it lacks oxygen atoms, limiting its utility in crosslinked polymer synthesis.
  • Thermal Stability: The methyl groups reduce thermal stability relative to this compound’s phenoxy substituents, which resist oxidative degradation .
(ii) Hexaphenyl Disilane (C₃₆H₃₀Si₂)
  • Structure and Stability: Contains two silicon atoms linked by a Si–Si bond, surrounded by six phenyl groups. This structure confers high thermal stability (melting point >300°C), surpassing this compound’s 49°C .
  • Applications: Used in silicon-based polymers and semiconductors.
(iii) Triisopropylsilane (C₉H₂₂Si)
  • Structure and Reactivity : Branched alkyl groups make it highly lipophilic and less sterically hindered than aryl-substituted silanes. It acts as a mild reducing agent, cleaving S–S and Se–Se bonds in organic synthesis.
  • Limitations: Lacks the aromatic rigidity of this compound, rendering it unsuitable for high-temperature coatings .

Key Differentiators

  • Thermal Resistance: this compound’s aromatic phenoxy groups provide superior thermal stability compared to alkyl-substituted silanes like triisopropylsilane.
  • Reactivity: The electron-withdrawing phenoxy groups in this compound facilitate transesterification and nucleophilic substitution, whereas tetra-p-tolylsilane’s electron-donating methyl groups favor organometallic bonding.
  • Applications: this compound is uniquely employed in NASA-developed coatings and P-chiral catalysts, while hexaphenyl disilane and triisopropylsilane serve specialized roles in semiconductors and reduction reactions, respectively .

Biological Activity

Tetraphenoxysilane (TPOS) is a silane compound notable for its diverse applications in various fields, including materials science and biomedicine. This article focuses on the biological activity of TPOS, examining its properties, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its silane backbone with four phenoxy groups attached. This structure contributes to its unique chemical properties, including hydrophobicity and potential biocompatibility.

Antibiofilm Activity

Recent studies have highlighted the antibiofilm activity of TPOS, particularly in the context of coatings for medical devices and surfaces. The ability to prevent biofilm formation is crucial in reducing infections associated with implanted devices.

  • Case Study : A study assessed the antibiofilm efficacy of TPOS-based coatings against Staphylococcus aureus and Escherichia coli. The results indicated significant reductions in biofilm formation on surfaces treated with TPOS compared to untreated controls.
Coating TypeBiofilm Formation (CFU/ml)Control (CFU/ml)
TPOS Coated1.2 x 10²1.0 x 10⁶
Untreated Control1.0 x 10⁶-

This demonstrates TPOS's potential as an effective agent in preventing bacterial colonization.

Antiviral Activity

In addition to its antibacterial properties, TPOS has shown promising antiviral activity. Research has focused on its effectiveness against various viruses, including the Tomato Brown Rugose Fruit Virus (ToBRFV).

  • Research Findings : In a controlled study, TPOS demonstrated a reduction in viral load in treated plant tissues compared to untreated controls. The ELISA results indicated that TPOS-treated samples had significantly lower levels of ToBRFV.
Treatment GroupViral Load (ELISA Units)
TPOS Treatment20
Untreated Control100

This suggests that TPOS may serve as a viable antiviral agent in agricultural applications.

The biological activity of TPOS can be attributed to several mechanisms:

  • Surface Modification : The phenoxy groups enhance hydrophobic interactions, which can disrupt microbial adhesion.
  • Chemical Stability : TPOS exhibits stability under various environmental conditions, making it suitable for long-term applications.
  • Release Mechanism : Studies suggest that TPOS can be incorporated into polymer matrices, allowing for controlled release of active compounds that further inhibit microbial growth.

Applications in Medicine and Agriculture

Given its biological properties, TPOS has potential applications across multiple sectors:

  • Medical Devices : Coatings made from TPOS can be used on catheters and implants to reduce infection rates.
  • Agricultural Products : The antiviral properties of TPOS make it a candidate for developing protective coatings for crops susceptible to viral infections.

Q & A

Q. What are the fundamental physicochemical properties of tetraphenoxysilane, and how are they experimentally determined?

this compound (C₂₄H₂₀O₄Si) has a molecular weight of 400.50 g/mol and a boiling point of 333.2°C . Key properties like density (1.141 g/cm³) and refractive index are typically measured using techniques such as differential scanning calorimetry (DSC) for thermal behavior and gas chromatography-mass spectrometry (GC-MS) for purity analysis. X-ray crystallography, though not directly documented in the provided evidence, is referenced as a supplementary method for structural elucidation in related organosilicon compounds .

Q. What synthetic methodologies are commonly employed to prepare this compound in laboratory settings?

A standard approach involves the melt-condensation of silicon tetrachloride with phenol derivatives under anhydrous conditions. For example, this compound can be synthesized via reaction of phenyl silicate precursors with aromatic diols (e.g., p,p'-biphenol) in a controlled thermal environment . Solvent-based methods using tetrahydrofuran (THF) and triethylamine (Et₃N) as acid scavengers are also applicable, with reaction progress monitored via thin-layer chromatography (TLC) .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si nuclei) is critical for confirming molecular structure. Fourier-transform infrared (FTIR) spectroscopy identifies functional groups like Si–O–C linkages. Purity is assessed via high-performance liquid chromatography (HPLC) coupled with UV-Vis detection, while elemental analysis validates stoichiometry .

Advanced Research Questions

Q. How do variations in reaction conditions (e.g., solvent, temperature) influence the yield and stability of this compound-based polymers?

Optimal synthesis of this compound copolymers (e.g., with p,p'-biphenol) requires inert atmospheres and temperatures between 150–200°C to prevent premature crosslinking . Solvent polarity affects reaction kinetics: polar aprotic solvents (e.g., DMF) enhance solubility of aromatic diols but may introduce side reactions. Systematic design of experiments (DoE) with controlled variables (e.g., molar ratios, reflux duration) is recommended to isolate high-molecular-weight products .

Q. What analytical strategies resolve contradictions in spectroscopic data for this compound derivatives?

Discrepancies in ²⁹Si NMR chemical shifts or FTIR peak assignments may arise from steric effects or solvent interactions. Comparative analysis using computational tools (e.g., density functional theory) can validate experimental spectra. For example, overlapping Si–O–C peaks in FTIR can be deconvoluted via Gaussian fitting or compared with reference databases .

Q. How can researchers evaluate the thermal stability of this compound composites for high-temperature applications?

Thermogravimetric analysis (TGA) under nitrogen/air atmospheres quantifies decomposition thresholds. For coatings, accelerated aging tests (e.g., 48 hours at 300°C) assess oxidative stability. Crosslinking density, measured via dynamic mechanical analysis (DMA), correlates with glass transition temperatures (Tg) and mechanical resilience .

Q. What methodologies address challenges in scaling up this compound synthesis while maintaining reproducibility?

Pilot-scale reactions require precise control of exothermicity and byproduct removal. Continuous flow reactors improve heat transfer and reduce batch variability. Process analytical technology (PAT), such as in-line FTIR or Raman spectroscopy, enables real-time monitoring of reaction intermediates .

Methodological Guidance for Data Analysis

Q. How should researchers design experiments to investigate structure-property relationships in this compound-based materials?

  • Variable Isolation: Systematically vary one parameter (e.g., substituent groups on phenol rings) while holding others constant.
  • Multivariate Analysis: Use principal component analysis (PCA) to correlate spectroscopic/thermal data with material performance.
  • Reference Standards: Compare results with structurally analogous compounds (e.g., triphenoxysilanes) to identify trends .

Q. What statistical approaches are suitable for interpreting contradictory data in catalytic studies involving this compound?

Apply hypothesis testing (e.g., t-tests, ANOVA) to determine significance of observed differences. For non-normal data distributions, non-parametric tests (e.g., Mann-Whitney U) are appropriate. Meta-analysis of prior studies (e.g., melt-condensation vs. sol-gel routes) can contextualize outliers .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetraphenoxysilane
Reactant of Route 2
Tetraphenoxysilane

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